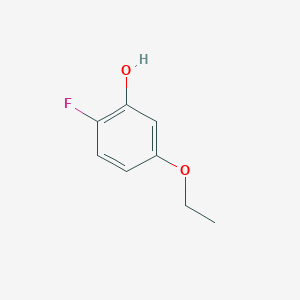

5-Ethoxy-2-fluorophenol

Vue d'ensemble

Description

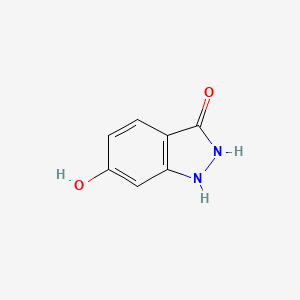

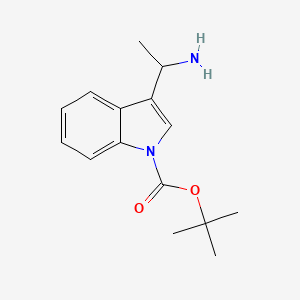

5-Ethoxy-2-fluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of phenol, which is a common organic compound used in many industrial processes. The unique properties of 5-Ethoxy-2-fluorophenol make it a promising candidate for use in scientific research, particularly in the field of biochemistry.

Applications De Recherche Scientifique

Neuroimaging in Alzheimer's Disease

5-Ethoxy-2-fluorophenol derivatives have been utilized in neuroimaging studies for Alzheimer's disease. Specifically, a molecular imaging probe selective for serotonin 1A (5-HT(1A)) receptors was developed using such derivatives. This probe, when used with positron emission tomography (PET), enabled the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

Intracellular pH Measurement

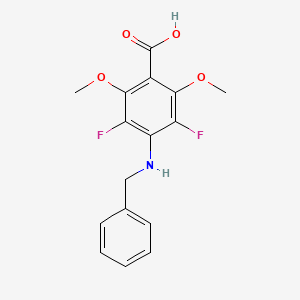

Fluorinated o-aminophenol derivatives, closely related to 5-Ethoxy-2-fluorophenol, have been developed as pH-sensitive probes. These probes have been used to measure intracellular pH, exhibiting negligible affinity for physiological levels of other ions and providing valuable insights into cellular function (Rhee, Levy, & London, 1995).

Antitumor Properties

Research on the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) revealed its potent and selective antitumor properties. This compound, being a candidate for clinical studies, demonstrated the importance of a fully functional aryl hydrocarbon receptor signaling pathway for its cytotoxicity in cancer cells (Trapani et al., 2003).

Cytochrome P-450 Research

Ethoxy- and benzyloxyphenoxazones, which share structural similarities with 5-Ethoxy-2-fluorophenol, have been used in studies to distinguish between different induced cytochromes P-450. These studies have contributed significantly to our understanding of how different substances induce changes in liver enzyme activity, crucial for drug metabolism and toxicity studies (Burke et al., 1985).

Fluorescent Indicators for Cytosolic Calcium

Derivatives of 5-Ethoxy-2-fluorophenol have been used to synthesize fluorescent indicators for measuring cytosolic free calcium levels. These indicators, combining a xanthene chromophore with a tetracarboxylate chelating site, have been instrumental in understanding calcium dynamics within cells (Minta, Kao, & Tsien, 1989).

PET Studies of Serotonergic Neurotransmission

5-Ethoxy-2-fluorophenol derivatives have been used in the development of a 5-HT 1A antagonist for studying serotonergic neurotransmission with PET. This research aids in understanding the role of serotonin in various neurological and psychiatric conditions (Plenevaux et al., 2000).

Propriétés

IUPAC Name |

5-ethoxy-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUNNTMPQKRXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592420 | |

| Record name | 5-Ethoxy-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-fluorophenol | |

CAS RN |

577793-66-9 | |

| Record name | 5-Ethoxy-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)